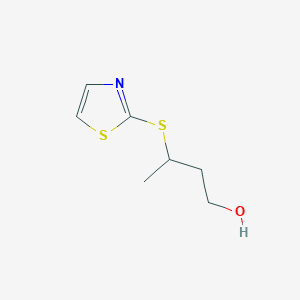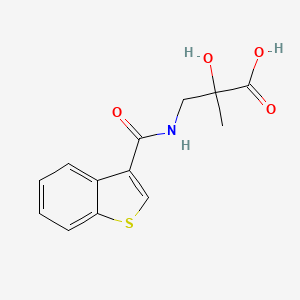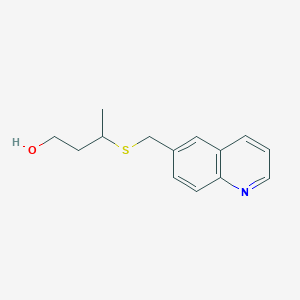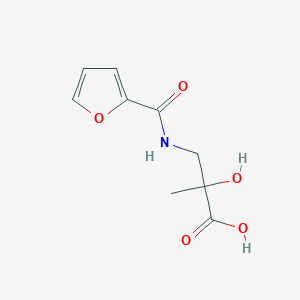
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol, also known as TSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSB is a thiazole-containing molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol is not fully understood, but studies have suggested that it may act through various pathways. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. This compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has several advantages for lab experiments, including its ease of synthesis and low toxicity. This compound has also been shown to have good stability and solubility in various solvents, making it easy to work with in lab experiments. However, this compound also has some limitations, including its relatively low potency compared to other compounds and its limited selectivity for certain targets.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. One area of research is the development of new anticancer agents based on this compound. Another area of research is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol can be synthesized through various methods, including the reaction of 2-aminothiazole with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-bromo-1,3-thiazole with 3-mercapto-1-butanol in the presence of a base such as sodium hydride. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. This compound has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been studied for its antimicrobial properties, with research showing its effectiveness against various bacteria and fungi. Additionally, this compound has been studied for its antioxidant properties, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
Eigenschaften
IUPAC Name |
3-(1,3-thiazol-2-ylsulfanyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-6(2-4-9)11-7-8-3-5-10-7/h3,5-6,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOFHKICUUXSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
